Amorolfine hydrochloride

Catalog No.
S518743
CAS No.
78613-38-4
M.F
C21H36ClNO
M. Wt
354.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorolfine hydrochloride

CAS Number

78613-38-4

Product Name

Amorolfine hydrochloride

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride

Molecular Formula

C21H36ClNO

Molecular Weight

354.0 g/mol

InChI

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;

InChI Key

XZKWIPVTHGWDCF-KUZYQSSXSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl

Synonyms

amorolfin hydrochloride, amorolfine, amorolfine hydrochloride, Locéryl, Loceryl, Locetar, Odenil, Ro 14-4767-002, Ro-14-4767-002

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl

Antifungal Activity:

  • Mechanism of action: Amorolfine inhibits fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism makes it effective against various fungi, including dermatophytes, yeasts, and molds. [Source: ]
  • In vitro studies: Amorolfine demonstrates potent antifungal activity against various fungal strains, with low minimum inhibitory concentrations (MICs) and fungicidal activity. [Source: ]
  • Animal models: Research suggests amorolfine's efficacy in treating fungal infections in animal models, including onychomycosis (fungal nail infection) and aspergillosis (lung infection). [Source: ]

Drug Delivery and Development:

  • Nail penetration: Amorolfine's unique formulation as a nail lacquer allows for sustained drug delivery through the nail plate, making it a valuable tool for studying onychomycosis treatment strategies. [Source: ]
  • Nanocarrier systems: Researchers explore incorporating amorolfine into nanocarriers like liposomes and nanoparticles to improve its solubility, penetration, and targeted delivery. [Source: ]
  • Combination therapy: Studies investigate the potential of combining amorolfine with other antifungal agents or physical enhancers to increase its efficacy and address drug resistance. [Source: ]

Antifungal Resistance:

  • Emerging resistance: Although rare, cases of fungal resistance to amorolfine have been reported, highlighting the need for continued research on resistance mechanisms and prevention strategies. [Source: ]
  • In vitro resistance models: Researchers utilize amorolfine to develop and assess in vitro models to study antifungal resistance and identify potential resistance mechanisms. [Source: ]
  • Surveillance: Ongoing surveillance of antifungal resistance patterns helps inform treatment guidelines and guide further research efforts.

Other Potential Applications:

  • Antibiofilm activity: Amorolfine exhibits anti-biofilm properties against various fungal species, suggesting potential applications in preventing and treating biofilm-associated infections. [Source: ]
  • Agricultural applications: Amorolfine's antifungal activity may be applicable in agricultural settings for controlling fungal diseases in crops.

Amorolfine hydrochloride is a morpholine derivative and a potent antifungal agent primarily used in the treatment of onychomycosis, a fungal infection affecting the nails. It operates by inhibiting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. The chemical formula for amorolfine hydrochloride is C21H36ClNOC_{21}H_{36}ClNO with a molar mass of approximately 353.98 g/mol . It is commonly marketed under various trade names, including Curanail, Loceryl, Locetar, and Odenil, and is available as a topical nail lacquer containing 5% of the active ingredient .

Amorolfine targets ergosterol biosynthesis in fungal cells through a two-pronged approach [, ]:

  • Inhibition of Δ14-sterol reductase: This enzyme converts lanosterol, a precursor molecule, to ergosterol. Amorolfine binds to and inhibits this enzyme, leading to a deficiency of ergosterol.
  • Inhibition of cholestenol Δ7-Δ8 isomerase: This enzyme plays a role in the rearrangement of another intermediate molecule in the ergosterol pathway. Amorolfine's interaction with this enzyme further disrupts ergosterol production.

The depletion of ergosterol weakens the fungal cell membrane, increasing permeability and allowing leakage of essential cellular components. This ultimately leads to fungal cell death [].

  • Burning sensation at the application site
  • Nail discoloration
  • Itching around the nails
. Initially, 4-iodo-tert-amyl benzene reacts with 2-methallyl alcohol in the presence of a palladium catalyst to yield 3-tert-amylphenyl-2-methyl propionic acid. This intermediate undergoes reductive amination with cis-2,6-dimercaptomorpholine facilitated by glacial acetic acid, producing amorolfine. Finally, amorolfine is converted to its hydrochloride salt by treatment with hydrochloric acid .

  • Formation of Intermediate:
    4 iodo tert amyl benzene 2 methallyl alcohol3 tert amylphenyl 2 methyl propionic acid\text{4 iodo tert amyl benzene 2 methallyl alcohol}\rightarrow \text{3 tert amylphenyl 2 methyl propionic acid}
  • Reductive Amination:
    3 tert amylphenyl 2 methyl propionic acid cis 2 6 dimercaptomorpholineAmorolfine\text{3 tert amylphenyl 2 methyl propionic acid cis 2 6 dimercaptomorpholine}\rightarrow \text{Amorolfine}
  • Salt Formation:
    Amorolfine HClAmorolfine hydrochloride\text{Amorolfine HCl}\rightarrow \text{Amorolfine hydrochloride}

Amorolfine hydrochloride exhibits significant antifungal activity by inhibiting two key enzymes: Δ14-sterol reductase and cholestenol Δ-isomerase. This inhibition disrupts the ergosterol biosynthetic pathway, leading to a depletion of ergosterol and an accumulation of toxic sterols within the fungal cell membrane . The resulting alteration in membrane integrity contributes to cell death and effectively treats fungal infections.

The synthesis of amorolfine hydrochloride has been detailed in various patents and scientific literature. The method typically involves:

  • Solvent Use: N-methylpyrrolidone serves as the solvent throughout the reaction process.
  • Catalysis: A palladium catalyst is employed to facilitate the initial reaction stages.
  • Temperature Control: The reactions are conducted at controlled temperatures (0-25 °C) to optimize yields.
  • Purification: The crude product undergoes purification through extraction and distillation processes .

Amorolfine hydrochloride is primarily used for:

  • Treatment of Onychomycosis: The 5% nail lacquer formulation is effective in treating fungal infections of the toenails and fingernails.
  • Topical Antifungal Therapy: It is applied directly to infected nails, with studies indicating efficacy rates ranging from 60% to 71% in clinical settings .

Despite its effectiveness, systemic treatments may be more suitable for extensive infections.

Several compounds exhibit antifungal properties similar to those of amorolfine hydrochloride. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TerbinafineInhibits squalene epoxidaseBroad-spectrum antifungal activity
ClotrimazoleInhibits ergosterol synthesisAvailable as a topical cream
FluconazoleInhibits fungal cytochrome P450 enzymesSystemic treatment for various fungi

Uniqueness of Amorolfine Hydrochloride

Amorolfine's unique mechanism involves dual inhibition of specific sterol biosynthesis enzymes, making it particularly effective against dermatophytes and yeasts that cause nail infections. Its formulation as a topical lacquer allows for localized treatment with minimal systemic absorption .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

353.2485425 g/mol

Monoisotopic Mass

353.2485425 g/mol

Heavy Atom Count

24

Appearance

Solid powder

UNII

741YH7379H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

78613-38-4

Wikipedia

Amorolfine hydrochloride

Dates

Last modified: 09-12-2023

Visualisation of penetration of topical antifungal drug substances through mycosis-infected nails by matrix-assisted laser desorption ionisation mass spectrometry imaging

Fernanda Endringer Pinto, Charlotte Bagger, Gernot Kunze, Nicolas Joly-Tonetti, Jean-Paul Thénot, Hanan Osman-Ponchet, Christian Janfelt
PMID: 32406142   DOI: 10.1111/myc.13103

Abstract

Matrix-assisted laser desorption ionisation mass spectrometry imaging (MALDI-MSI) is a mass spectrometry-based technique, which can be applied for compound-specific imaging of pharmaceuticals in tissues samples. MALDI-MSI technology is widely used to visualise penetration and distribution profile through different tissues but has never been used with nail tissue.
This study used MALDI-MSI technology to visualise distribution profile and penetration into ex vivo human mycosis-infected toenails of three antifungal active ingredients amorolfine, ciclopirox and naftifine contained in topical onychomycosis nail treatment preparations, marketed as Loceryl
, Ciclopoli
and Exoderil
.
Three mycosis-infected toenails were used for each treatment condition. Six and twenty-four hours after one single topical application of antifungal drugs, excess of formulation was removed, nails were cryo-sectioned at a thickness of 20 μm, and MALDI matrix was deposited on each nail slice. Penetration and distribution profile of amorolfine, ciclopirox and naftifine in the nails were analysed by MALDI-MSI.
All antifungal actives have been visualised in the nail by MALDI-MSI. Ciclopirox and naftifine molecules showed a highly localised distribution in the uppermost layer of the nail plate. In comparison, amorolfine diffuses through the nail plate to the deep layers already 6 hours after application and keeps diffusing towards the lowest nail layers within 24 hours.
This study shows for the first-time distribution and penetration of certain antifungal actives into human nails using MALDI-MSI analysis. The results showed a more homogeneous distribution of amorolfine to nail and a better penetration through the infected nails than ciclopirox and naftifine.


Comparison of a fractional 2940-nm Er:YAG laser and 5% amorolfine lacquer combination therapy versus a 5% amorolfine lacquer monotherapy for the treatment of onychomycosis: a randomized controlled trial

Jing Zhang, Yunqing Zhang, Jinglin Qin, Sha Lu, Wenying Cai, Jiahao Li, Huaiqiu Huang, Sulian Yang, Liyan Xi
PMID: 32557000   DOI: 10.1007/s10103-020-03054-7

Abstract

Onychomycosis is a fungal infection of the nail. The aim of this randomized controlled clinical trial was to compare the efficacy of 2940-nm Er:YAG laser treatment combined with a 5% amorolfine lacquer versus amorolfine monotherapy for treating onychomycosis. In this study, patients with onychomycosis of the great toenail were randomly assigned to a combination therapy group and a monotherapy group. In the combination therapy group, the included toenails were treated with a fractional 2940-nm Er:YAG laser at weeks 1, 2, 3, 4, 8, and 12, combined with a 5% amorolfine lacquer twice a week for 12 weeks, while in the monotherapy group, the included toenails were treated with only a 5% amorolfine lacquer twice a week for 12 weeks. The onychomycosis severity index (OSI) score and the mycological clearance rate (MCR) of the included toenails were assessed at baseline, week 12, and week 24. At weeks 12 and 24, the great toenails with mild and moderate onychomycosis in the combination therapy group showed obvious improvement and a greater decrease in OSI than those in the monotherapy group. At week 24, the toenails with mild and moderate onychomycosis in the combination therapy group also showed a better MCR. For the toenails with severe onychomycosis, little improvement was observed in either group at week 12 or week 24. In conclusion, fractional 2940-nm Er:YAG laser treatment combined with a 5% amorolfine lacquer is more effective than amorolfine monotherapy in short-term improvement of onychomycosis.


In vitro anti-Pythium insidiosum activity of amorolfine hydrochloride and azithromycin, alone and in combination

Lara Baccarin Ianiski, Paula Cristina Stibbe, Laura Bedin Denardi, Carla Weiblen, Mauro Pereira Soares, Julia de Souza Silveira Valente, Luís Antônio Sangioni, Daniela Isabel Brayer Pereira, Janio Morais Santurio, Sônia de Avila Botton
PMID: 32400872   DOI: 10.1093/mmy/myaa032

Abstract

Pythium insidiosum infections have been widely studied in an attempt to develop an effective therapeutic protocol for the treatment of human and animal pythiosis. Several antifungal agents are still prescribed against this oomycete, although they present contradictory results. To evaluate the susceptibility profile and to verify the morphological alterations in P. insidiosum isolates treated with amorolfine hydrochloride and azithromycin, alone or in combination. Susceptibility tests for P. insidiosum isolates (n = 20) against amorolfine hydrochloride (AMR) and azithromycin (AZM) were performed according to Clinical and Laboratory Standards Institutes (CLSI) protocol M38-A2. Combinations of both drugs were evaluated using the checkerboard microdilution method. Additionally, transmission and scanning electron microscopy were performed in order to verify the morphological alterations in P. insidiosum isolates in response to these drugs. All P. insidiosum isolates had a minimum inhibitory concentration (MIC) ranging from 16 to 64 mg/l and 8 to 64 mg/l for amorolfine hydrochloride and azithromycin, respectively. Synergistic interactions between the drugs were not observed, with antagonism in 59.8% of isolates, and indifferent interactions in 36.2%. Electron microscopy showed changes in the surface of P. insidiosum hyphae, disorganization of intracellular organelles, and changes in the plasma membrane and cell wall of oomycetes treated with the drugs. This is the first study to demonstrate in vitro anti-P. insidiosum effect of amorolfine hydrochloride. These results indicate the therapeutic potential of this drug against cutaneous and subcutaneous forms of pythiosis, but further studies are necessary to confirm this potential.


A pilot, layerwise, ex vivo evaluation of the antifungal efficacy of amorolfine 5% nail lacquer vs other topical antifungal nail formulations in healthy toenails

Mahmoud Ghannoum, Lisa Long, Gernot Kunze, Marlis Sarkany, Hanan Osman-Ponchet
PMID: 30667544   DOI: 10.1111/myc.12896

Abstract

Studies investigating the penetration of amorolfine through the nail have shown the highest concentration in the uppermost layer and measurable antifungal activity even in the lower layers of the nail.
This pilot, ex vivo study compared the penetration of antifungal concentrations of amorolfine 5% nail lacquer in different layers of healthy, human cadaver toenails with that of terbinafine 10% nail solution, ciclopirox 8% nail lacquer and naftifine 1% nail solution. Moreover, the effect of nail filing prior to application on the penetration of amorolfine 5% was assessed.
Unfiled (n = 3) and filed (n = 3) nails were used for each antimycotic agent and amorolfine 5% nail lacquer, respectively. Twenty-four hours after topical application, the nails were sliced (10 μm), solubilised and added to agar plates seeded with Trichophyton rubrum. Zones of growth inhibition were measured.
Only amorolfine penetrated the nails at sufficient concentrations to inhibit growth of T rubrum at different nail depths. In contrast, the comparators did not show antifungal efficacy. Nail filing resulted in larger zones of inhibition for amorolfine compared with those of intact nails.
Unlike its comparators, a single application of amorolfine 5% nail lacquer resulted in antifungal efficacy within the nail plate. Nail filing increased the antifungal efficacy of amorolfine 5% nail lacquer.


Allergic contact dermatitis caused by amorolfine in a nail lacquer

Paolo Romita, Luca Stingeni, Katharina Hansel, Serena De Prezzo, Francesca Ambrogio, Domenico Bonamonte, Caterina Foti
PMID: 31314139   DOI: 10.1111/cod.13356

Abstract




A randomized, double-blind trial of amorolfine 0.25% cream and sertaconazole 2% cream in limited dermatophytosis

Anirban Das, Amrita Sil, Tushar Kanti Sarkar, Arpita Sen, Sriparna Chakravorty, Manideepa Sengupta, Anupam Das, Somodyuti Chandra, Santasmita Pal, Debabrata Bandyopadhyay, Nilay Kanti Das
PMID: 30409926   DOI: 10.4103/ijdvl.IJDVL_907_17

Abstract

Dermatophytosis is becoming increasingly unresponsive to conventional antifungals. Newer topical antifungals may be more effective in these patients.
To evaluate and compare the efficacy and safety of amorolfine 0.25% cream and sertaconazole 2% cream in limited tinea cruris/corporis.
A single-center, randomized (1:1), double-blind, parallel group, active-controlled trial (CTRI/2014/12/005246) was performed. Sixty-six untreated adults with acutely symptomatic tinea cruris/corporis were included in the study. All patients had limited cutaneous involvement and were KOH mount positive. Group A received amorolfine 0.25% cream, and group B received sertaconazole 2% cream twice daily application to the lesions for 4 weeks. After the baseline visit, four follow-up visits were carried out. The outcome measures for effectiveness were clinical and mycological cure. Safety parameters studied were treatment-emergent adverse events and changes in routine laboratory parameters.
Both sertaconazole and amorolfine significantly reduced symptoms (P < 0.001) in both groups. However, improvement in symptoms (pruritus, burning sensation, erythema, scaling and crusting) was significantly greater in the sertaconazole group at every follow-up visit. Sertaconazole cream was also more effective than amorolfine cream in reducing the number of lesions (P = 0.002 at 12 weeks) and improving the Dermatology Life Quality Index (P < 0.001) at all the follow-up visits. Adverse events were similar in the two groups (P = 0.117). Fungal cultures became negative in 92.3% of the sertaconazole group as compared to 80% in the amorolfine group (P = 0.010).
Antifungal susceptibility testing could not be done.
Sertaconazole 2% is superior to amorolfine 0.25%, both in terms of effectiveness and tolerability. Improvement can be appreciated from second week onwards.


Randomized controlled trial comparing long-pulsed 1064-Nm neodymium: Yttrium-aluminum-garnet laser alone, topical amorolfine nail lacquer alone, and a combination for nondermatophyte onychomycosis treatment

Sumanas Bunyaratavej, Rungsima Wanitphakdeedecha, Chanida Ungaksornpairote, Waritch Kobwanthanakun, Pattriya Chanyachailert, Ya-Nin Nokdhes, Poramin Patthamalai, Ploypailin Tantrapornpong, Panittra Suphatsathienkul, Rungsima Kiratiwongwan, Pichaya Limphoka, Charussri Leeyaphan
PMID: 31925917   DOI: 10.1111/jocd.13291

Abstract

Studies of the laser treatment of nondermatophyte mold (NDM) onychomycosis are limited. Long-pulsed neodymium:yttrium-aluminum-garnet (Nd:YAG) 1064-nm laser has been introduced as an adjuvant dermatophyte onychomycosis treatment.
To investigate the efficacy and safety of long-pulsed Nd:YAG 1064-nm laser for NDM onychomycosis treatment, compared with topical amorolfine nail lacquer alone and a combination treatment.
This randomized controlled trial was conducted at the Nail Clinic, Siriraj Hospital. Patients diagnosed with NDM were included and randomly assigned to three treatment groups: laser at 1 month interval (1064-nm Nd:YAG at a fluence of 35 J/cm
, pulse width 30 ms, and pulse rate 1.0 Hz); topical amorolfine nail lacquer alone; and a combination treatment.
Sixty patients completed the study. The patients treated with the laser, amorolfine, and the combination achieved mycological cure rates of 35%, 60%, and 65%, respectively (P = .05), while 10%, 30%, and 30% of the patients in the respective groups were clinically cured. The mean durations to the mycological cures in the patients treated with laser, amorolfine, and the combination were 5.9, 4.8, and 5.2 months, respectively. By comparison, the corresponding mean durations to the clinical cures were 6.9, 6.5, and 5.9 months. Both the times to the mycological cures and the clinical cures did not differ significantly between the groups (P = .290 and P = .309, respectively). There were no serious complications with the laser treatment.
Laser alone achieved only a 30% mycological cure rate for NDM onychomycosis. The combination treatment yielded similar outcomes to the topical treatment alone.


In vitro antifungal activity of luliconazole against nondermatophytic moulds

Jun Maeda, Hiroyasu Koga, Kou Yuasa, Daisuke Neki, Yasuko Nanjoh, Katsuhiro Inagaki, Sutthirat Reangchainam, Kowit Kampirapap, Koichi Makimura, Kazutoshi Harada, Ryoji Tsuboi
PMID: 31758690   DOI: 10.1093/mmy/myz117

Abstract

In vitro antifungal activity of luliconazole against nondermatophytic moulds causing superficial infections was compared with that of five classes of 12 topical and systemic drugs. The minimum inhibitory concentration (MIC) of the drugs against the genera of Neoscytalidium, Fusarium, Aspergillus, Scedosporium, and Alternaria was measured via modified microdilution method. In results, the nondermatophytic moulds were found to be less susceptible to drugs to which Neoscytalidium spp. and Fusarium spp. were typically drug resistant. However, luliconazole was effective against all the genera tested, including afore-mentioned two species, and had the lowest MICs among the drugs tested.


Novel Drug Delivery Strategies for the Treatment of Onychomycosis

Rupinder K Dhamoon, Harvinder Popli, Madhu Gupta
PMID: 31092174   DOI: 10.2174/2211738507666190228104031

Abstract

Onychomycosis accounts for 50% of all nail disease cases and is commonly caused by dermatophytes. It was primarily considered a cosmetic problem but has been garnering attention lately due to its persistent nature and difficult treatment with relapses. With prolonged treatment duration and high cost involved in treating onychomycosis, several attempts have been made in overcoming the rigid nail barrier. The conventional treatment of onychomycosis involves oral and topical therapy. The oral antifungal agents though quite effective, are hepato-toxic and cause drug-drug interactions. Topical therapy is more patient compliant being devoid of such adverse effects but it suffers from another setback of improper nail penetration. Amorolfine and ciclopirox nail lacquers are popular market products. Since decades, efforts have been made to enhance topical delivery for efficiently treating onychomycosis. Mechanical, physical and chemical methods have been employed. Despite all the attempts made, the nail delivery issues are far from being solved. Recently, the focus has shifted to novel drug delivery systems like nanoparticles, microemulsions, polymeric films and nail lacquers for enhanced drug permeation and localized therapy. The research around the world is exploring their potential as effective treatment options. This review intends to further explore the novel delivery strategies to treat a persistent fungal infection like onychomycosis.


A Systematic Screen Reveals a Diverse Collection of Medications That Induce Antifungal Resistance in

Arielle Butts, Parker Reitler, Andrew T Nishimoto, Christian DeJarnette, Leanna R Estredge, Tracy L Peters, Michael P Veve, P David Rogers, Glen E Palmer
PMID: 30858206   DOI: 10.1128/AAC.00054-19

Abstract

The increasing incidence of and high mortality rates associated with invasive fungal infections (IFIs) impose an enormous clinical, social, and economic burden on humankind. In addition to microbiological resistance to existing antifungal drugs, the large number of unexplained treatment failures is a serious concern. Due to the extremely limited therapeutic options available, it is critical to identify and understand the various causes of treatment failure if patient outcomes are to improve. In this study, we examined one potential source of treatment failure: antagonistic drug interactions. Using a simple screen, we systematically identified currently approved medications that undermine the antifungal activity of three major antifungal drugs-fluconazole, caspofungin, and amphotericin B-on four prevalent human fungal pathogens-
,
,
, and
This revealed that a diverse collection of structurally distinct drugs exhibit antagonistic interactions with fluconazole. Several antagonistic agents selected for follow-up studies induce azole resistance through a mechanism that depends on Tac1p/Pdr1p zinc-cluster transcription factors, which activate the expression of drug efflux pumps belonging to the ABC-type transporter family. Few antagonistic interactions were identified with caspofungin or amphotericin B, possibly reflecting their cell surface mode of action that should not be affected by drug efflux mechanisms. Given that patients at greatest risk of IFIs usually receive a multitude of drugs to treat various underlying conditions, these studies suggest that chemically inducible azole resistance may be much more common and important than previously realized.


Explore Compound Types